N-(2-Iodophenyl)-N'-pyridin-2-ylthiourea
Description
N-(2-Iodophenyl)-N'-pyridin-2-ylthiourea is a thiourea derivative featuring a 2-iodophenyl group and a pyridin-2-yl moiety linked via a thiourea (–NH–CS–NH–) bridge. This compound’s structural and electronic features make it relevant in coordination chemistry, catalysis, and materials science.
Properties
CAS No. |
62002-96-4 |
|---|---|
Molecular Formula |
C12H10IN3S |
Molecular Weight |
355.20 g/mol |
IUPAC Name |
1-(2-iodophenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H10IN3S/c13-9-5-1-2-6-10(9)15-12(17)16-11-7-3-4-8-14-11/h1-8H,(H2,14,15,16,17) |
InChI Key |
WQWFBLPWMWDBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea typically involves the reaction of 2-iodoaniline with pyridine-2-thiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:
Step 1: 2-Iodoaniline is reacted with carbon disulfide (CS2) in the presence of a base to form the corresponding dithiocarbamate intermediate.
Step 2: The dithiocarbamate intermediate is then treated with pyridine-2-thiol to yield N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea.
Industrial Production Methods
While the laboratory synthesis of N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea is well-documented, industrial production methods may involve more scalable and cost-effective processes. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thioureas.
Scientific Research Applications
N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the iodine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Thiourea derivatives vary widely based on substituent groups, which critically influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison of N-(2-Iodophenyl)-N'-pyridin-2-ylthiourea with structurally related thioureas and acylamides:
Structural Analogs and Substituent Effects
Key Observations:
- Steric and Electronic Effects : The 2-iodophenyl group in the target compound increases molecular weight and hydrophobicity compared to cyclohexyl or biphenyl analogs. The iodine atom may participate in halogen bonding, influencing crystal packing .
- Hydrogen Bonding : Intramolecular N–H···O/S hydrogen bonds stabilize thiourea conformations. For example, in N-(biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea, N2–H2···O1 and N2–H2···N3 interactions rigidify the structure .
- Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 36.84° in biphenyl derivatives) highlight substituent-dependent conformational preferences, which affect molecular stacking and reactivity .
Physicochemical and Reactivity Comparisons
Reactivity Insights :
- demonstrates that pyridyl-containing thioureas participate in substitution reactions with palladium complexes. The iodine substituent in the target compound may slow reaction kinetics due to steric effects compared to smaller groups (e.g., methyl or fluoro) .
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